4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
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Overview
Description
4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a complex organic compound with the molecular formula C20H17NO6 and a molecular weight of 367.4 g/mol. This compound features a unique structure that includes an acetyl group, a methoxyphenyl group, and an isoindolinone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves organic synthesis techniques. One common method includes the cyclization reaction of isoindolinone with a suitable ester . The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide, and the process may require specific temperature and pH conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule with fewer double bonds .
Scientific Research Applications
4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved could include inhibition of acetylcholinesterase and beta-secretase, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative used in cancer therapy.
Uniqueness
4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H17NO6 |
---|---|
Molecular Weight |
367.4g/mol |
IUPAC Name |
(4-acetyl-2-methoxyphenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C20H17NO6/c1-11(21-18(23)14-6-4-5-7-15(14)19(21)24)20(25)27-16-9-8-13(12(2)22)10-17(16)26-3/h4-11H,1-3H3 |
InChI Key |
ZBTNOACUEZNVOJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC1=C(C=C(C=C1)C(=O)C)OC)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C(=O)OC1=C(C=C(C=C1)C(=O)C)OC)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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